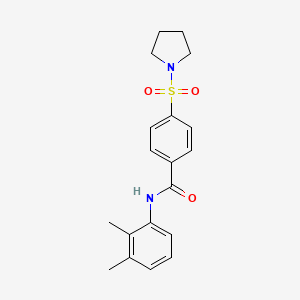

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide

Beschreibung

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a benzamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a pyrrolidine-sulfonyl substituent at the para position of the benzamide core. This compound has been synthesized via Mitsunobu coupling reactions involving N-(2,3-Dimethyl-phenyl)-4-hydroxy-benzamide and pyridazin-4-yl-methanol or isoxazol-4-ylmethanol intermediates, followed by purification via column chromatography . Its structural uniqueness lies in the combination of lipophilic (dimethylphenyl) and polar (pyrrolidine-sulfonyl) moieties, which may influence solubility, pharmacokinetics, and target-binding properties.

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)25(23,24)21-12-3-4-13-21/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHXVJBRFXXKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332427 | |

| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49734329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

392326-94-2 | |

| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide typically involves the following steps:

Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzamide, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine under basic conditions to form the sulfonyl pyrrolidine derivative.

Substitution with 2,3-Dimethyl-phenyl Group: Finally, the sulfonyl pyrrolidine derivative is coupled with 2,3-dimethyl-phenylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is primarily investigated for its potential therapeutic effects in various diseases:

- Cancer Therapy : The compound has shown promise as an inhibitor of specific proteins involved in cancer progression. It may enhance the activity of tumor suppressor pathways, particularly through modulation of p53 activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new anti-infective agents.

The biological activity of this compound has been evaluated in various models:

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

| Antimicrobial Activity | Staphylococcus aureus | 200 | Moderate effectiveness; further studies needed |

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated that treatment with this compound resulted in:

- Reduced Tumor Growth : The compound significantly inhibited tumor growth compared to control groups.

- Increased Survival Rates : Mice treated with the compound showed improved survival rates due to enhanced apoptotic mechanisms mediated by p53 activation.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial potential:

- The compound exhibited moderate effectiveness against Staphylococcus aureus.

- Further optimization studies are underway to enhance its efficacy against resistant strains.

Wirkmechanismus

The mechanism of action for N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and pyrrolidine ring are key structural features that could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Benzamide/Sulfonamide Classes

The compound shares structural motifs with several benzamide and sulfonamide derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis methods, and inferred properties:

Substituent-Driven Functional Differences

- Pyrrolidine-sulfonyl vs. This could enhance bioavailability in aqueous environments.

- Dimethylphenyl vs. Fluorinated Aromatics : Unlike fluorinated derivatives (e.g., 1219437-31-6), the dimethylphenyl group in the target compound may reduce electronegativity, favoring interactions with hydrophobic enzyme pockets .

- Synthesis Complexity: The Mitsunobu reaction used for the target compound contrasts with simpler condensation routes for analogues like 3a–g , suggesting trade-offs between yield and functional-group compatibility.

Pharmacological and Physicochemical Inferences

While direct bioactivity data for the target compound is absent in the provided evidence, structural parallels suggest hypotheses:

- Solubility : The pyrrolidine-sulfonyl group likely enhances water solubility compared to dichlorobenzenesulfonamides (e.g., 865664-00-2) .

- Target Selectivity : The dimethylphenyl group may confer selectivity for enzymes with hydrophobic active sites, distinguishing it from more polar analogues like 71777-73-6 .

Biologische Aktivität

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

This structure indicates the presence of a pyrrolidine ring and a sulfonamide group, which are significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit various enzymes, potentially affecting metabolic pathways associated with disease progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and presenting potential in treating psychiatric disorders.

- Antibacterial and Antifungal Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antibacterial Activity

A study evaluating the antibacterial properties of related pyrrolidine derivatives found that compounds similar to this compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Neuroleptic Activity

In neuropharmacological evaluations, related benzamides have shown promising results in reducing apomorphine-induced stereotyped behavior in animal models. For instance, compounds structurally similar to this compound exhibited enhanced antistereotypic activity compared to traditional neuroleptics like haloperidol .

Case Studies

-

Case Study on Anticonvulsant Activity :

- A series of pyrrolidine derivatives were synthesized and tested for anticonvulsant properties. The presence of a dimethyl substitution on the phenyl ring was crucial for enhancing activity against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic applications for epilepsy .

-

Case Study on Cytotoxicity :

- In vitro studies revealed that certain analogs displayed cytotoxic effects against cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC values were notably lower than those of established chemotherapeutics, suggesting that these compounds could serve as lead candidates for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.